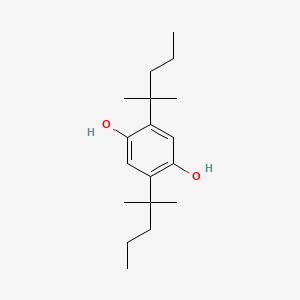
2,5-Bis(1,1-dimethylbutyl)hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(1,1-dimethylbutyl)hydroquinone is an organic compound with the molecular formula C18H30O2. It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by 1,1-dimethylbutyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1,1-dimethylbutyl)hydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation reaction, where hydroquinone reacts with 1,1-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
2,5-Bis(1,1-dimethylbutyl)hydroquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinone derivatives.
科学研究应用
2,5-Bis(1,1-dimethylbutyl)hydroquinone has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in biological systems.
Industry: It is used as a stabilizer in various industrial processes, including the production of rubber and plastics.
作用机制
The mechanism of action of 2,5-Bis(1,1-dimethylbutyl)hydroquinone primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the presence of hydroxyl groups on the benzene ring, which can undergo redox cycling.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, which lacks the 1,1-dimethylbutyl groups.
2,5-Di-tert-butylhydroquinone: A similar compound with tert-butyl groups instead of 1,1-dimethylbutyl groups.
2,5-Dimethylhydroquinone: A derivative with methyl groups at the 2 and 5 positions.
Uniqueness
2,5-Bis(1,1-dimethylbutyl)hydroquinone is unique due to the presence of bulky 1,1-dimethylbutyl groups, which enhance its antioxidant properties and make it more effective in stabilizing polymers and preventing oxidative damage compared to its simpler analogs.
属性
CAS 编号 |
57246-09-0 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2,5-bis(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-7-9-17(3,4)13-11-16(20)14(12-15(13)19)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3 |
InChI 键 |
ZHUWKKIRCLKYNJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


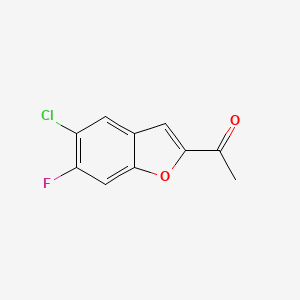
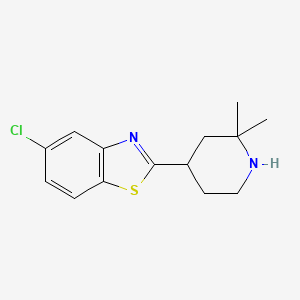
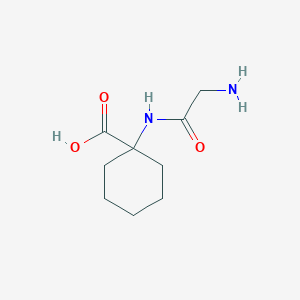

![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)
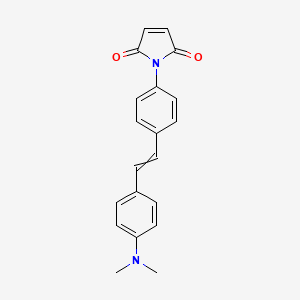
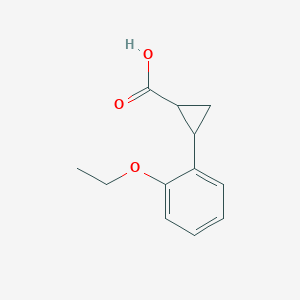

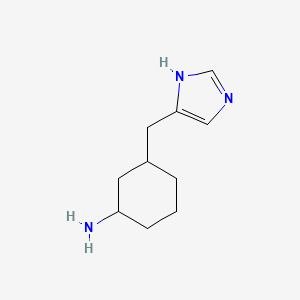
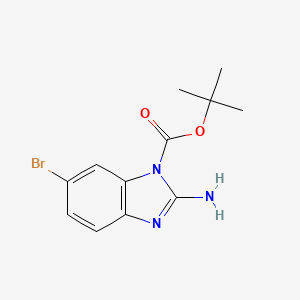

![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


